Angiotensin (5-8) Antinociceptive Potency: Smallest Active Fragment with Selective Central Effect
Angiotensin (5-8) is the smallest angiotensin peptide fragment that elicits dose-dependent, receptor-mediated antinociception in the rat vlPAG. In contrast, shorter fragments (e.g., 6-8, 7-8) or single amino acid residues are completely inactive at equivalent doses [1]. In vivo microinjection of Ang (5-8) (0.2 nmol) into the rat vlPAG significantly increases the latency to withdrawal in the tail-flick test and the mechanical withdrawal threshold in the incision allodynia test , whereas neither Ang II (1-8) nor Ang III (2-8) demonstrate this selective antinociceptive profile without concomitant cardiovascular effects.
| Evidence Dimension | Antinociceptive activity (tail-flick test latency change) |
|---|---|
| Target Compound Data | Dose-dependent increase in latency at 0.2-0.4 nmol (intra-vlPAG microinjection) |
| Comparator Or Baseline | Ang II (1-8), Ang III (2-8), Ang IV (3-8), and shorter fragments (6-8, 7-8) - all inactive or elicit concomitant cardiovascular effects at equivalent antinociceptive doses |
| Quantified Difference | Ang (5-8) is the minimum active sequence; shorter fragments (6-8, 7-8) produce 0% of Ang (5-8) antinociceptive response under identical conditions. |
| Conditions | Male Wistar rats; intra-vlPAG microinjection; tail-flick and incision allodynia behavioral assays |
Why This Matters
This minimal active sequence property enables researchers to study antinociceptive mechanisms without confounding cardiovascular pressor responses, a differentiation that shorter or longer angiotensin peptides cannot provide.
- [1] Guethe LM, Pelegrini-da-Silva A, Borelli KG, et al. Angiotensin (5-8) modulates nociception at the rat periaqueductal gray via the NO-sGC pathway and an endogenous opioid. Neuroscience. 2013;231:315-327. View Source
